1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromopropanone moiety, which can undergo specific chemical reactions not possible with its analogs
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
JUDGFEPGOBYRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)N)C(=O)CCBr |
Origin of Product |
United States |
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